molecular formula CCl2Fe+ B14373309 (Dichloromethylidene)iron(1+) CAS No. 90143-34-3

(Dichloromethylidene)iron(1+)

Cat. No.: B14373309
CAS No.: 90143-34-3
M. Wt: 138.76 g/mol
InChI Key: WJHGKIWUQHRGGE-UHFFFAOYSA-N
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Description

(Dichloromethylidene)iron(1+) is a coordination compound featuring iron in a unique oxidation state This compound is of interest due to its potential applications in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)iron(1+) typically involves the reaction of iron precursors with dichloromethylidene-containing reagents under controlled conditions. One common method involves the use of iron(II) chloride and dichloromethylidene precursors in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (≥100°C) .

Industrial Production Methods: While specific industrial production methods for (Dichloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Dichloromethylidene)iron(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iron.

    Reduction: It can be reduced to lower oxidation states, often involving electron transfer reagents.

    Substitution: Ligand substitution reactions are common, where the dichloromethylidene ligand can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.

Scientific Research Applications

(Dichloromethylidene)iron(1+) has several scientific research applications, including:

Mechanism of Action

The mechanism by which (Dichloromethylidene)iron(1+) exerts its effects involves coordination chemistry principles. The iron center can undergo various redox reactions, ligand exchanges, and coordination with other molecules. These interactions are mediated by the electronic properties of the dichloromethylidene ligand, which can stabilize different oxidation states of iron and facilitate electron transfer processes .

Comparison with Similar Compounds

    (Dichloromethylidene)nickel(1+): Similar in structure but with nickel as the central metal.

    (Dichloromethylidene)cobalt(1+): Features cobalt instead of iron, with similar reactivity patterns.

    (Dichloromethylidene)manganese(1+): Manganese-based analog with distinct redox properties.

Uniqueness: (Dichloromethylidene)iron(1+) is unique due to the specific electronic configuration of iron and its ability to participate in a wide range of chemical reactions. The dichloromethylidene ligand provides a unique stabilization to the iron center, making it distinct from its nickel, cobalt, and manganese counterparts .

Properties

CAS No.

90143-34-3

Molecular Formula

CCl2Fe+

Molecular Weight

138.76 g/mol

IUPAC Name

dichloromethylideneiron(1+)

InChI

InChI=1S/CCl2.Fe/c2-1-3;/q;+1

InChI Key

WJHGKIWUQHRGGE-UHFFFAOYSA-N

Canonical SMILES

C(=[Fe+])(Cl)Cl

Origin of Product

United States

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